molecular formula C26H26ClN7O2S2 B3003612 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 672332-08-0

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3003612
CAS No.: 672332-08-0
M. Wt: 568.11
InChI Key: YJWZRBAQGFKDFU-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H26ClN7O2S2 and its molecular weight is 568.11. The purity is usually 95%.
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Scientific Research Applications

Vasodilatory and Antiasthmatic Potential

Research has explored the synthesis and biological activity of xanthene derivatives related to the chemical structure . These studies have focused on developing compounds with vasodilatory and potential anti-asthmatic effects. The development of Phosphodiesterase 3 inhibitors, a category under which these compounds fall, is a current area of interest for anti-asthmatic agents. It's found that compounds with electron withdrawing groups, such as those with di-chloro substitution, show significant vasodilatory activity, suggesting potential as potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Serotonin and Dopamine Receptor Affinity

A series of derivatives, including those similar to the specified compound, were synthesized and evaluated for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. This research has contributed to understanding the structure-affinity relationships for these compounds. Certain derivatives were identified as potent dual 5-HT6/D2 receptors ligands, indicating potential implications for psychological and neurological therapies (Żmudzki et al., 2015).

Antidepressant and Anxiolytic Activities

Studies on 8-aminoalkyl derivatives of purine-2,6-dione, structurally related to the compound , have shown that they can act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties. This suggests potential uses in developing treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Antimicrobial Applications

Some derivatives have been explored for their antimicrobial properties. Research into the synthesis of novel benzothiazoles, which are structurally related to the given compound, has indicated potential antimicrobial applications, although specific activities vary widely among different derivatives (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

Antiplatelet Drug Development

The pharmacokinetic parameters of related compounds have been studied, especially in developing new antiplatelet drugs. These studies provide insights into the bioavailability and potential therapeutic applications of such compounds in treating conditions requiring platelet aggregation inhibition (Smirnova et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .

Mode of Action

The compound interacts with its target by binding to the active site of the LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors . Docking studies have shown that the compound binds to the LasR system with better affinity compared to reference compounds .

Biochemical Pathways

By inhibiting the LasR system, the compound affects the quorum sensing pathways in Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . The inhibition of these pathways can therefore disrupt these behaviors and reduce the bacteria’s pathogenicity .

Result of Action

The result of the compound’s action is a disruption of the bacteria’s quorum sensing pathways, leading to a reduction in behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s pathogenicity and make them more susceptible to treatment .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other bacteria and the availability of nutrients can affect the bacteria’s quorum sensing pathways and therefore the efficacy of the compound Additionally, the stability of the compound can be affected by factors such as temperature and pH

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O2S2/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-37-25-28-19-8-3-4-9-20(19)38-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZRBAQGFKDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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